molecular formula C14H26N2O3 B1379469 Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate CAS No. 1803604-77-4

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate

Cat. No.: B1379469
CAS No.: 1803604-77-4
M. Wt: 270.37 g/mol
InChI Key: PZIHZFOSOMBJBG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate include other piperazine derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and propyl groups, along with the piperazine ring, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate (CAS No. 1104383-06-3) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, synthesis, and biological effects based on current research findings.

Molecular Characteristics

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3} with a molecular weight of 228.29 g/mol. The structure features a piperazine ring substituted with tert-butyl and propyl groups, along with a keto and carboxylate functional group which may contribute to its biological activity.

PropertyValue
Molecular Formula C11H20N2O3C_{11}H_{20}N_{2}O_{3}
Molecular Weight 228.29 g/mol
CAS Number 1104383-06-3
Purity ≥95%

Synthesis

Synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of various substituents through alkylation and acylation processes. The synthetic pathway can be optimized for yield and purity depending on the desired application.

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer activity. For instance, research has demonstrated that certain piperazine compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

One study reported that modifications in the piperazine structure can enhance cytotoxicity against specific cancer cell lines such as FaDu hypopharyngeal tumor cells. The compound's ability to disrupt cellular processes related to proliferation and survival is particularly noteworthy .

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects. Some compounds in this class have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . By inhibiting AChE, these compounds may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Antimicrobial Activity

There is emerging evidence suggesting that piperazine derivatives possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of piperazine derivatives found that those with bulky substituents exhibited enhanced cytotoxicity against cancer cell lines compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological activity .
  • Neuropharmacological Study : Research involving molecular docking simulations indicated that certain piperazine derivatives could effectively bind to AChE's active site, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-7-8-15-9-10-16(14(5,6)11(15)17)12(18)19-13(2,3)4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIHZFOSOMBJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C(C1=O)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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